

# Application Notes: A Step-by-Step Guide to Cy5.5-DBCO Click Chemistry

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## Compound of Interest

Compound Name: Cy5.5 dbco

Cat. No.: B6361167

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Dibenzocyclooctyne (DBCO) click chemistry is a powerful bioconjugation technique that enables the precise and efficient labeling of molecules in complex biological environments.<sup>[1]</sup> As a cornerstone of bioorthogonal chemistry, this copper-free variant of the click reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), leverages the high ring strain of a DBCO group to react spontaneously and specifically with an azide-functionalized molecule.<sup>[1][2]</sup> This reaction forms a highly stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for use in living cells and for creating sensitive in vivo imaging agents.<sup>[1][3]</sup>

Cy5.5-DBCO is a reagent that combines the far-red/near-infrared (NIR) fluorescent dye Cy5.5 with the DBCO moiety. Cy5.5 is well-suited for biological imaging due to its emission spectrum, which minimizes interference from background autofluorescence in biological samples and allows for deep tissue penetration. The conjugation of Cy5.5 to DBCO allows for the straightforward attachment of this bright and photostable dye to any azide-modified biomolecule, such as proteins, peptides, or nucleic acids, for applications in fluorescence microscopy, in vivo imaging, and flow cytometry.

This guide provides detailed protocols for using Cy5.5-DBCO, quantitative data to inform experimental design, and diagrams to visualize the underlying chemical and experimental processes.

## Quantitative Data for Cy5.5-DBCO Reactions

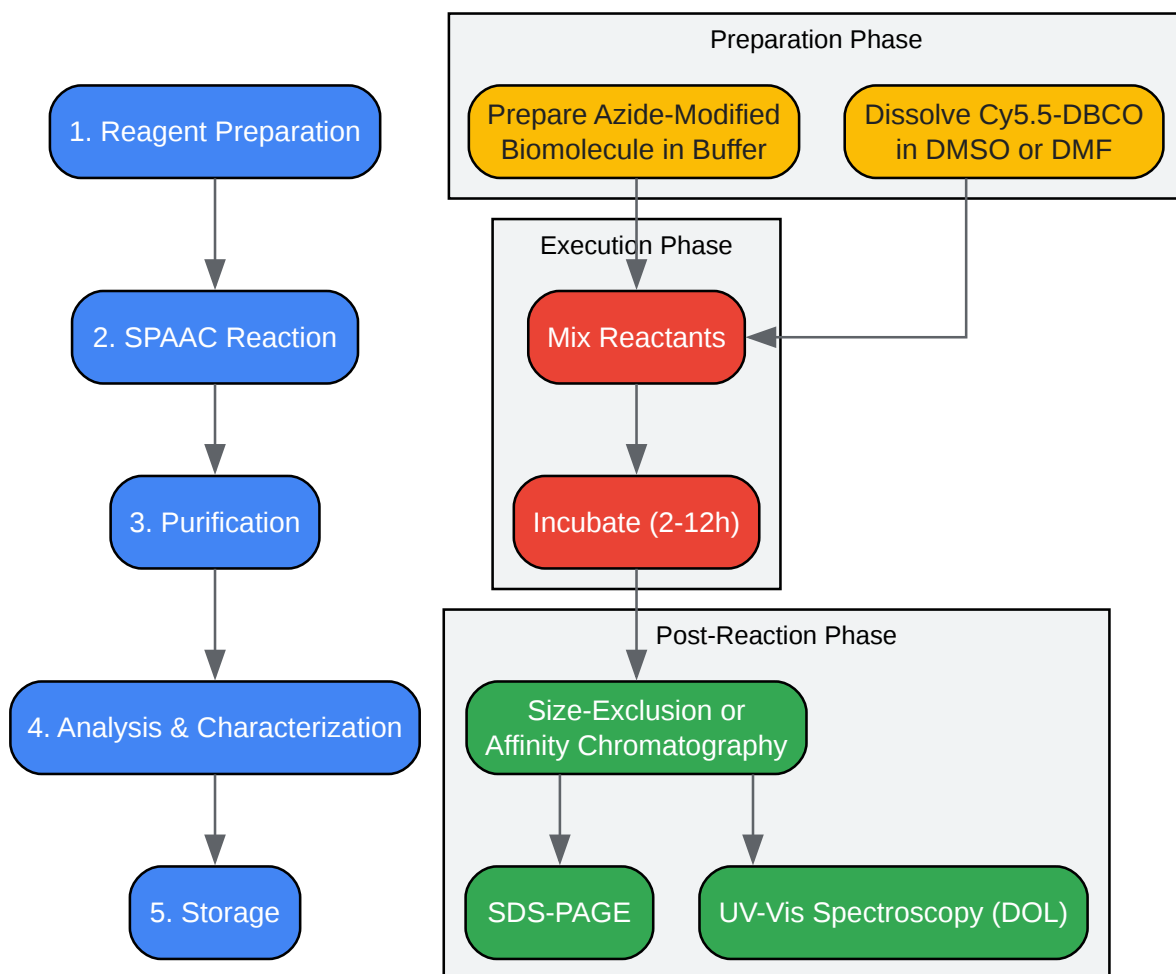
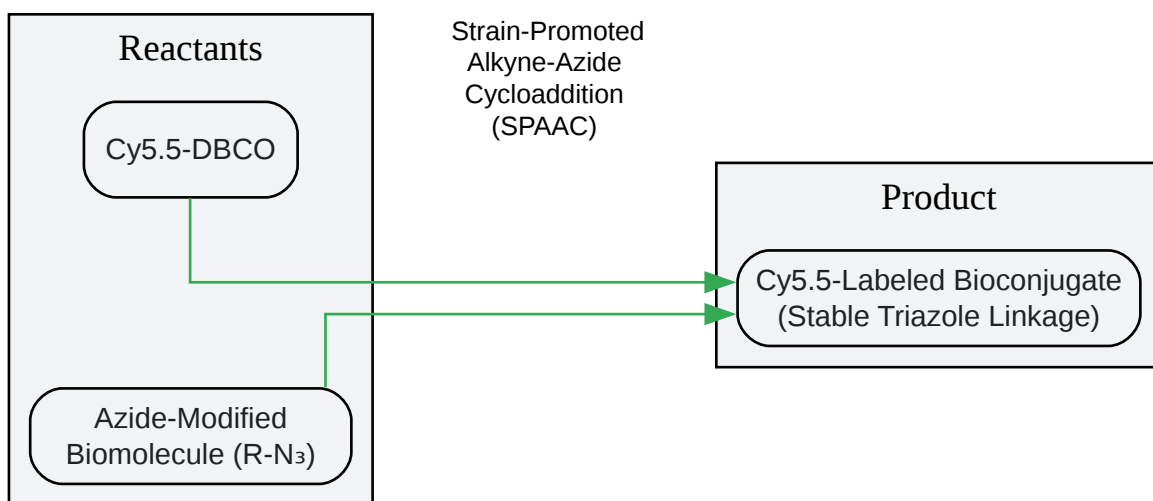
The efficiency of SPAAC is influenced by factors such as reagent concentration, solvent, and temperature. The table below summarizes key quantitative data for the Cy5.5 dye and the DBCO-azide reaction to guide experimental optimization.

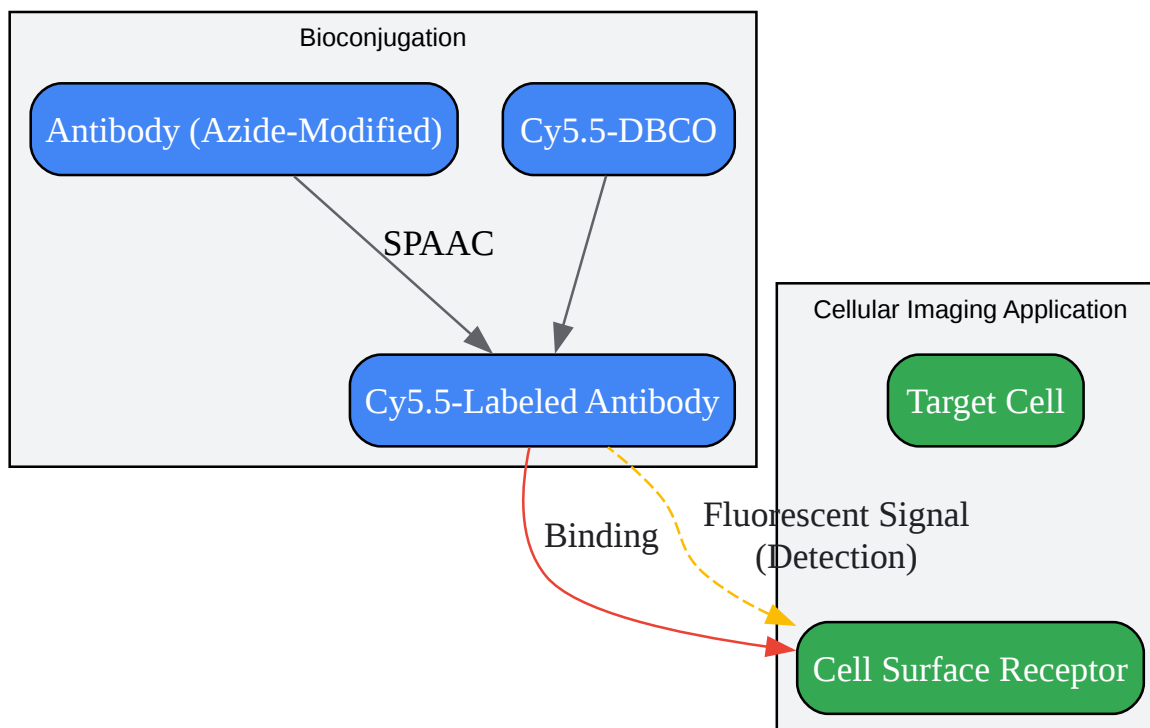
Parameter	Value	Conditions / Notes	Source(s)
Cy5.5 Spectral Properties			
Excitation Maximum (Abs)	~673-675 nm	Varies slightly with conjugation and solvent.	
Emission Maximum (Em)	~692-707 nm	Varies slightly with conjugation and solvent.	
DBCO-Azide Reaction Kinetics			
Second-Order Rate Constant ( $k_2$ )	~0.1 - 0.24 M <sup>-1</sup> s <sup>-1</sup>	With benzyl azide in CH <sub>3</sub> CN:H <sub>2</sub> O. The rate is primarily dependent on the DBCO-azide pair, not the attached dye.	
Recommended Reaction Time	2 - 12 hours	At room temperature or 4°C. Longer times (up to 24 hours) at 4°C can improve yields for sensitive biomolecules.	
Recommended Reagent Stoichiometry			
Molar Excess of Cy5.5-DBCO	1.5 - 5 fold	Molar excess of Cy5.5-DBCO relative to the azide-modified molecule (e.g., protein).	

Molar Excess of Azide Reagent	2 - 4 fold	Used when reacting a DBCO-functionalized molecule (e.g., an antibody) with a smaller azide-labeled molecule.
Reaction Conditions		
Recommended pH	7.2 - 8.0	For reactions involving proteins, PBS is a common buffer.
Solvent Compatibility	Aqueous buffers (e.g., PBS)	Up to 10-20% DMSO or DMF can be used to aid solubility of reagents. Avoid buffers containing sodium azide.

## Visualizing the Chemistry and Workflow

Diagrams help clarify the chemical principles and experimental steps involved in using Cy5.5-DBCO.





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## References

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